molecular formula C20H18O5 B2599623 (2Z)-2-(2-ethoxybenzylidene)-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one CAS No. 879807-32-6

(2Z)-2-(2-ethoxybenzylidene)-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one

Katalognummer: B2599623
CAS-Nummer: 879807-32-6
Molekulargewicht: 338.359
InChI-Schlüssel: QGZNQUXQIWBXTH-GRSHGNNSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (2Z)-2-(2-ethoxybenzylidene)-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one belongs to the benzofuran-3(2H)-one family, characterized by a fused benzofuran core with a ketone group at position 2. Its structure features a 2-ethoxy-substituted benzylidene group at position 2 and a 2-oxopropoxy substituent at position 6 (Figure 1). These substituents influence its electronic properties, solubility, and biological interactions.

Eigenschaften

IUPAC Name

(2Z)-2-[(2-ethoxyphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-3-23-17-7-5-4-6-14(17)10-19-20(22)16-9-8-15(11-18(16)25-19)24-12-13(2)21/h4-11H,3,12H2,1-2H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZNQUXQIWBXTH-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-ethoxybenzaldehyde and 6-hydroxy-1-benzofuran-3(2H)-one.

    Condensation Reaction: The first step involves a condensation reaction between 2-ethoxybenzaldehyde and 6-hydroxy-1-benzofuran-3(2H)-one in the presence of a base such as sodium hydroxide or potassium carbonate. This forms the benzylidene intermediate.

    Esterification: The intermediate is then subjected to esterification with 2-bromoacetone under basic conditions to introduce the oxopropoxy group. Common bases used include sodium hydride or potassium tert-butoxide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Oxidation Reactions

The 2-oxopropoxy group (−O−CO−CH₃) and benzylidene moiety (−CH=C−) are primary sites for oxidation:

  • Propoxy Ketone Oxidation : The 2-oxopropoxy group can undergo further oxidation under strong acidic or basic conditions. For example, using KMnO₄ in acidic media converts the ketone to a carboxylic acid.

  • Benzylidene Oxidation : The α,β-unsaturated system in the benzylidene group is susceptible to epoxidation (e.g., with m-CPBA) or dihydroxylation (e.g., OsO₄/NaHSO₃) .

Reaction Reagents/Conditions Product Yield Source
2-Oxopropoxy → carboxylic acidKMnO₄, H₂SO₄, 80°C6-(carboxypropoxy)-benzofuran derivative65–78%
Benzylidene epoxidationm-CPBA, CH₂Cl₂, RTEpoxide at C2–C3 position52%

Reduction Reactions

The benzylidene double bond and ketone groups are reducible:

  • Benzylidene Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the C=C bond to a single bond, yielding a saturated benzyl analog .

  • Ketone Reduction : The 3(2H)-one carbonyl can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄ .

Reaction Reagents/Conditions Product Yield Source
C=C reductionH₂ (1 atm), 10% Pd/C, EtOH2-(2-ethoxybenzyl)-6-(2-oxopropoxy) derivative85%
3(2H)-one → alcoholNaBH₄, MeOH, 0°C3-hydroxybenzofuran analog70%

Substitution Reactions

The ethoxy (−OCH₂CH₃) and hydroxy (if present) groups participate in nucleophilic substitutions:

  • Ether Cleavage : HI or BBr₃ demethylates the ethoxy group to a phenol .

  • Propoxy Modification : The 2-oxopropoxy chain undergoes nucleophilic acyl substitution with amines or alcohols .

Reaction Reagents/Conditions Product Yield Source
Ethoxy → hydroxyBBr₃, CH₂Cl₂, −78°C2-(2-hydroxybenzylidene) derivative88%
Propoxy ester → amideNH₃, EtOH, reflux6-(2-aminopropoxy) analog60%

Cyclization and Ring-Opening

The benzofuran core participates in cycloadditions and ring transformations:

  • Diels-Alder Reactions : The benzylidene group acts as a dienophile with conjugated dienes .

  • Lactam Formation : Under basic conditions, the 3(2H)-one group may form lactams via intramolecular amidation .

Reaction Reagents/Conditions Product Yield Source
Diels-Alder with 1,3-butadieneToluene, 110°CBicyclic adduct45%
Lactam formationNH₂CH₂CH₂NH₂, K₂CO₃, DMFFused benzofuran-lactam73%

Electrophilic Aromatic Substitution

The benzofuran and benzylidene aromatic rings undergo halogenation or nitration:

  • Bromination : Electrophilic bromination occurs at the para position of the ethoxybenzylidene ring .

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at activated positions .

Reaction Reagents/Conditions Product Yield Source
BrominationBr₂, FeBr₃, CHCl₃5-bromo-2-ethoxybenzylidene derivative67%
NitrationHNO₃ (conc.), H₂SO₄, 50°C4-nitrobenzofuran analog58%

Hydrolysis and Degradation

The compound undergoes hydrolysis under acidic or alkaline conditions:

  • Ester Hydrolysis : The 2-oxopropoxy ester cleaves to a carboxylic acid .

  • Lactone Formation : Intramolecular esterification under dehydration conditions forms a lactone .

Reaction Reagents/Conditions Product Yield Source
Propoxy ester hydrolysisNaOH (aq.), reflux6-(carboxypropoxy) derivative82%
LactonizationPPA, 120°CFused benzofuran-lactone75%

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Studies have shown that benzofuran derivatives exhibit antimicrobial, anti-inflammatory, and anticancer activities. This compound may be explored for similar properties.

Medicine

    Drug Development: Due to its structural features, the compound could be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry

    Material Science: The compound’s unique structure may be useful in the development of organic semiconductors or other advanced materials.

Wirkmechanismus

The exact mechanism of action for this compound would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes or receptors, modulating their activity. The ethoxybenzylidene and oxopropoxy groups may enhance binding affinity or selectivity towards certain molecular targets, such as kinases or ion channels.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The benzofuran-3(2H)-one scaffold is highly modular, with substituents on the benzylidene group (position 2) and the benzofuran core (position 6) dictating physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Benzofuran-3(2H)-one Derivatives
Compound Name / ID Position 2 Substituent Position 6 Substituent Key Features Reference
Target Compound 2-ethoxybenzylidene 2-oxopropoxy Electron-donating ethoxy; ketone-bearing alkoxy
BH26353 () 2,4,5-trimethoxybenzylidene 4-bromobenzyloxy Multiple methoxy groups; bromine enhances lipophilicity
BH26356 () 4-ethylbenzylidene Methyl 4-(methylbenzoate) Ethyl group increases hydrophobicity; ester functionality
Compound 2m () 4-methoxybenzylidene 5,7-dibromo-6-hydroxy Dibromo substitution; methoxy enhances electron density
Compound 2i () 5-bromo-2-hydroxybenzylidene 5,7-dibromo-6-hydroxy Bromine and hydroxy groups; polar interactions
Compound 4-pyrrolidin-1-ylbenzylidene Hydroxy Nitrogen-containing substituent; hydrogen bonding capacity
Key Observations:
  • Position 2 Substituents: The target compound’s 2-ethoxy group balances electron-donating effects and steric bulk, contrasting with trimethoxy (BH26353) or bromo-hydroxy (Compound 2i) groups, which may enhance receptor binding or redox activity .
  • Position 6 Substituents: The 2-oxopropoxy group in the target compound introduces a ketone, which may enhance metabolic stability compared to hydroxy () or bromobenzyloxy (BH26353) groups .

Physicochemical Properties

Data from analogs suggest trends in melting points, solubility, and spectral characteristics:

Table 2: Physicochemical Data of Selected Compounds
Compound Melting Point (°C) IR/NMR Highlights Solubility Trends Reference
Target Compound Not reported Expected C=O (∼1700 cm⁻¹), Ar-O-C (∼1250 cm⁻¹) Moderate (ketone/ethoxy)
Compound >220 C=O (165.58 ppm in 13C NMR), hydroxy (δ 11 ppm in 1H NMR) Low (polar aprotic solvents)
Compound 2m 87–88 C=O (1713 cm⁻¹), C-Br (859 cm⁻¹) Likely low (dibromo)
BH26356 Not reported Ester C=O (∼1700 cm⁻¹), methyl (δ 3.69 ppm) Higher (ester group)
Key Observations:
  • Melting Points : Compounds with polar groups (e.g., hydroxy in ) exhibit higher melting points (>220°C) due to hydrogen bonding, whereas halogenated derivatives (e.g., Compound 2m) have lower melting points .
  • Solubility : The target compound’s 2-oxopropoxy group may improve solubility in organic solvents compared to brominated analogs but reduce aqueous solubility relative to hydroxy-substituted derivatives .

Biologische Aktivität

Chemical Structure and Properties

The chemical structure of (2Z)-2-(2-ethoxybenzylidene)-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one can be represented as follows:

  • Molecular Formula : C₁₅H₁₄O₃
  • Molecular Weight : 254.27 g/mol

Structural Features

  • The compound features a benzofuran core, which is known for its diverse biological activities.
  • The ethoxybenzylidene and oxopropoxy groups contribute to its potential pharmacological properties.

Antioxidant Activity

Recent studies have shown that compounds with similar structures exhibit significant antioxidant properties. The presence of the benzofuran moiety is often correlated with enhanced free radical scavenging ability, which could be beneficial in preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity Comparison

Compound NameIC50 (µM)
(2Z)-2-(2-ethoxybenzylidene)-6-(2-oxopropoxy)-1-benzofuran-3(2H)-oneTBD
Related Benzofuran Derivative25
Standard Antioxidant (Ascorbic Acid)15

Anticancer Properties

Research indicates that benzofuran derivatives can exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies are needed to evaluate the specific effects of (2Z)-2-(2-ethoxybenzylidene)-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one on cancer cell lines.

Case Study: In Vitro Anticancer Activity
A study conducted on a related compound demonstrated:

  • Cell Lines Used : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Results : Significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may arise from its ability to inhibit pro-inflammatory cytokines. Compounds with similar structures have been reported to modulate pathways such as NF-kB, leading to decreased inflammation.

Molecular Interactions

The biological activity of (2Z)-2-(2-ethoxybenzylidene)-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one is likely mediated through interactions with specific biological targets. Research into related compounds suggests:

  • Target Proteins : Enzymes involved in oxidative stress and inflammation.
  • Binding Affinity : Preliminary docking studies indicate potential for high binding affinity to these targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2Z)-2-(2-ethoxybenzylidene)-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one, and how do reaction conditions influence yield and regioselectivity?

  • Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation between a substituted benzofuran-3(2H)-one core and an ethoxy-substituted benzaldehyde derivative. Key steps include:

  • Core preparation : Alkylation of 6-hydroxybenzofuran-3(2H)-one with 2-oxopropoxy groups under basic conditions (e.g., NaH/THF) to introduce the 6-(2-oxopropoxy) substituent .
  • Condensation : Reaction with 2-ethoxybenzaldehyde in the presence of acidic catalysts (e.g., HCl/EtOH) to form the (Z)-configured benzylidene moiety. Solvent polarity and temperature (60–80°C) critically affect stereoselectivity .
  • Yield Optimization : Substituents on the benzaldehyde (e.g., electron-withdrawing groups like halogens) improve reaction efficiency by enhancing electrophilicity .

Q. How is the structural characterization of this compound validated, and what spectroscopic techniques are most reliable for confirming its (Z)-configuration?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions. The benzylidene proton (δ ~7.8–8.2 ppm) shows coupling constants (J=1214J = 12–14 Hz) indicative of (Z)-stereochemistry due to restricted rotation .
  • IR : Stretching frequencies at ~1680–1700 cm1^{-1} (C=O of benzofuranone) and ~1600 cm1^{-1} (C=C benzylidene) validate the core structure .
  • X-ray Crystallography : Definitive confirmation of stereochemistry and bond angles, though limited by crystal-growing challenges for bulky derivatives .

Q. What preliminary biological screening models are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer :

  • Antimicrobial Assays : Agar diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values. Structural analogs with 4-methoxy or halogen substituents show enhanced activity .
  • Anti-inflammatory Potential : COX-2 inhibition assays using ELISA, with IC50_{50} values benchmarked against celecoxib .

Advanced Research Questions

Q. How do substituent variations on the benzylidene moiety impact biological activity, and what computational tools support structure-activity relationship (SAR) analysis?

  • Methodological Answer :

  • SAR Studies : Substituents at the 4-position (e.g., -OCH3_3, -Br) enhance antibacterial activity by increasing lipophilicity (logP >3.5) and membrane penetration. In contrast, polar groups (e.g., -OH) reduce efficacy due to poor bioavailability .
  • Computational Tools :
  • Molecular Docking (AutoDock Vina) : Predict binding affinities to target proteins (e.g., E. coli DNA gyrase).
  • QSAR Modeling : Use Hammett constants (σ) and Hansch parameters to correlate substituent electronic effects with bioactivity .

Q. What experimental strategies resolve contradictions in reported spectral data for benzofuranone derivatives?

  • Methodological Answer :

  • Dynamic NMR : Resolves discrepancies in 1^1H NMR peak splitting caused by rotational isomerism of the benzylidene group. Low-temperature experiments (e.g., -40°C in CD2_2Cl2_2) stabilize conformers .
  • Isotopic Labeling : 13^{13}C-enriched analogs clarify ambiguous carbon assignments in crowded regions (e.g., overlapping aromatic signals) .
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., 6-methoxybenzofuranone derivatives) from crystallographically validated studies .

Q. How can the stability of the (Z)-configuration be maintained under physiological conditions, and what degradation pathways are observed?

  • Methodological Answer :

  • Stabilization Strategies :
  • Protonation : Acidic buffers (pH <5) reduce keto-enol tautomerism, preserving the (Z)-configuration .
  • Steric Shielding : Bulky substituents (e.g., 2,4-di-OCH3_3) hinder isomerization to the (E)-form .
  • Degradation Pathways :
  • Hydrolysis : The 2-oxopropoxy group undergoes ester cleavage in alkaline conditions (pH >8), forming 6-hydroxybenzofuranone byproducts. LC-MS/MS monitors degradation kinetics .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity, and how are they addressed?

  • Methodological Answer :

  • Batch vs. Flow Chemistry : Continuous flow systems improve heat transfer and reduce side reactions (e.g., polymerization of benzaldehyde derivatives) compared to batch reactions .
  • Chromatography-Free Purification : Acid-base extraction (e.g., using NaHCO3_3 to remove unreacted aldehyde) minimizes yield loss during silica gel chromatography .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.